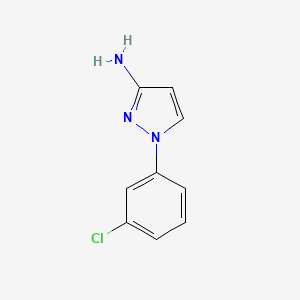

1-(3-chlorophenyl)-1H-pyrazol-3-amine

Description

Properties

CAS No. |

65740-38-7 |

|---|---|

Molecular Formula |

C9H8ClN3 |

Molecular Weight |

193.63 g/mol |

IUPAC Name |

1-(3-chlorophenyl)pyrazol-3-amine |

InChI |

InChI=1S/C9H8ClN3/c10-7-2-1-3-8(6-7)13-5-4-9(11)12-13/h1-6H,(H2,11,12) |

InChI Key |

YDUASLIZTNJBLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C=CC(=N2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Trifluoromethyl Substitution

The compound 1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS 1226291-40-2) replaces the 3-amine with a trifluoromethyl group. This substitution increases electron-withdrawing effects, enhancing metabolic stability and binding affinity in hydrophobic pockets.

Halogenated Benzyl Derivatives

- 1-[(3-Chlorophenyl)methyl]-1H-pyrazol-3-amine (C10H9ClN3): The benzyl group introduces steric bulk, reducing conformational flexibility. This compound’s molecular weight (208.65 g/mol) and H-bond acceptor count (3 vs. 2 in the parent compound) may alter solubility and target selectivity .

- 4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine (CAS 1001757-55-6): Fluorine substitution increases electronegativity, enhancing dipole interactions. Its molecular weight (225.65 g/mol) and InChIKey (CSSAALCFGVTUBI) reflect distinct electronic properties compared to chlorine analogs .

Positional Isomerism

1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-3-amine (CAS 1249384-77-7) demonstrates how chloro-substituent position affects activity. Its molecular weight (207.66 g/mol) and LogP (estimated 2.5) are slightly lower than the parent .

Serotonin Receptor Affinity

- 1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane : Exhibits high selectivity for 5-HT7 receptors (Ki < 10 nM) and negligible activity at other 5-HTR subtypes. The diazepane ring enhances conformational flexibility, improving receptor fit .

- 1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine : While direct receptor data are unavailable, trifluoromethyl groups in similar compounds enhance binding to kinases and GPCRs due to hydrophobic interactions .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP* | H-Bond Acceptors | Key Functional Groups |

|---|---|---|---|---|---|

| 1-(3-Chlorophenyl)-1H-pyrazol-3-amine | C9H7ClN3 | 196.63 | ~2.1 | 2 | NH2, Cl |

| 1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine | C10H7ClF3N3 | 261.63 | ~2.8 | 4 | CF3, Cl |

| 1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-3-amine | C10H10ClN3 | 207.66 | ~2.5 | 3 | CH3, Cl |

| 4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine | C10H9ClFN3 | 225.65 | ~2.6 | 3 | Cl, F, CH2 |

*Estimated using fragment-based methods.

Key Research Findings and Trends

Substituent Effects : Electron-withdrawing groups (e.g., CF3, Cl) enhance metabolic stability but may reduce aqueous solubility. Benzyl substituents increase molecular weight and steric bulk, impacting bioavailability .

Receptor Selectivity : Meta-substituted chlorophenyl derivatives show superior 5-HT7R affinity compared to ortho-substituted analogs, highlighting the importance of substituent position .

Synthetic Challenges : Bulky groups (e.g., adamantane) require optimized coupling conditions, while halogenated benzyl derivatives are more accessible via nucleophilic routes .

Q & A

Q. Optimization Strategies :

- Vary solvent polarity (e.g., ethanol vs. DMF) to improve yield.

- Monitor reaction progress via TLC or HPLC.

- Use Design of Experiments (DoE) to evaluate interactions between temperature, catalyst concentration, and reaction time.

Basic Question: How is the structural integrity of this compound validated post-synthesis?

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : Molecular ion peak at m/z 207.66 ([M+H]+) aligns with the molecular formula C10H10ClN3 .

- X-ray Crystallography : Use SHELX software for structure refinement . For example, bond angles and torsional strain in the pyrazole ring can be analyzed to confirm stereochemistry.

Advanced Question: What mechanistic insights exist for its enzyme inhibition, and how do conflicting biological targets (e.g., kinases vs. serotonin receptors) inform experimental design?

Q. Methodological Answer :

- Kinase Inhibition :

- Assays : Use ATP-binding assays (e.g., Kinase-Glo® Luminescent) to measure IC50 values .

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding to kinase ATP pockets .

- Serotonin Receptor Interaction :

- Radioligand Binding : Compete with [3H]LSD in HEK-293 cells expressing 5-HT2A receptors .

- Resolving Conflicts :

- Selectivity Profiling : Test against kinase/GPCR panels to identify off-target effects.

- Gene Knockdown : Use siRNA to silence specific targets and observe phenotypic changes.

Advanced Question: How do structural modifications (e.g., substituent position) influence bioactivity, and what SAR trends are observed?

Methodological Answer :

A comparative SAR study of pyrazole derivatives reveals:

| Substituent Position | Biological Activity Trend | Key Evidence |

|---|---|---|

| 3-Chlorophenyl | Enhanced kinase inhibition (IC50 < 1 µM) | |

| Methyl at C5 | Improved metabolic stability (t1/2 > 2 hrs) | |

| 4-Fluorobenzyl | Increased lipophilicity (logP +0.5) |

Q. Methodology :

- Synthesize analogs via regioselective alkylation/halogenation.

- Test in parallel assays (e.g., enzyme inhibition, membrane permeability).

Advanced Question: What analytical methods are recommended for quantifying trace impurities in this compound?

Q. Methodological Answer :

- HPLC-DAD : Use a C18 column (5 µm, 250 mm) with acetonitrile/water (70:30) mobile phase. Detect impurities at 254 nm .

- LC-MS/MS : MRM transitions (m/z 207 → 164) for quantification at ppb levels .

- Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.99), precision (%RSD < 2%), and recovery (95–105%) .

Advanced Question: How can metabolic stability and toxicity be assessed preclinically?

Q. Methodological Answer :

- Hepatic Microsomal Assays : Incubate with human liver microsomes (HLMs) and measure parent compound depletion via LC-MS .

- CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific inhibition .

- Ames Test : Evaluate mutagenicity in Salmonella typhimurium TA98/TA100 strains .

Advanced Question: How should researchers address contradictory data on its biological targets?

Q. Methodological Answer :

- Orthogonal Validation : Combine biochemical (e.g., enzyme assays) and cellular (e.g., gene expression) assays .

- CRISPR-Cas9 Knockout : Validate target necessity in disease models (e.g., cancer cell lines) .

- Data Reproducibility : Replicate studies across independent labs with standardized protocols (e.g., ATP concentration in kinase assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.